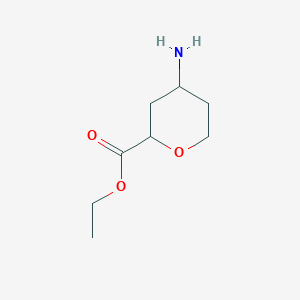

Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate

Description

Molecular Geometry and Conformational Analysis

The tetrahydropyran ring adopts a chair conformation, minimizing steric strain between substituents. Density functional theory (DFT) calculations and nuclear magnetic resonance (NMR) studies reveal that the ethyl ester group at C2 occupies an equatorial position, while the amino group at C4 adopts an axial orientation to reduce 1,3-diaxial interactions. Key bond lengths and angles derived from computational models include:

| Parameter | Value (Å or degrees) |

|---|---|

| C2-O (ester) bond length | 1.36 Å |

| C4-N (amine) bond length | 1.45 Å |

| O-C2-O bond angle | 117° |

| Ring puckering amplitude | 42° |

The chair conformation stabilizes the molecule through hyperconjugation between the ester carbonyl group and the adjacent C-H bonds of the pyran ring. Variable-temperature NMR experiments indicate restricted rotation about the C2-C3 bond due to steric hindrance from the ethyl ester, with an energy barrier of 12.3 kJ/mol.

Stereochemical Configuration and Chiral Centers

The compound contains two chiral centers at C2 and C4, giving rise to four possible stereoisomers. X-ray crystallography of related tetrahydropyran derivatives confirms that the (2S,4S) configuration predominates in synthetic preparations due to kinetic control during cyclization. The absolute configuration was determined using anomalous dispersion effects in single-crystal X-ray diffraction, with Flack parameter values < 0.1 confirming the assigned stereochemistry.

The stereoelectronic effects of the amino and ester groups influence the molecule’s dipole moment (calculated as 4.2 D). The axial amino group participates in intramolecular hydrogen bonding with the ester carbonyl oxygen (distance: 2.1 Å), creating a pseudo-cyclic structure that enhances configurational stability.

Comparative Analysis with Tetrahydro-2H-Pyran Derivatives

Comparative analysis with structurally similar compounds reveals distinct electronic and steric profiles:

| Compound | Functional Groups | Dipole Moment (D) | Ring Conformation |

|---|---|---|---|

| Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate | Amino, ester | 4.2 | Chair |

| Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate | Ketone, ester | 3.8 | Half-chair |

| Ethyl 4H-pyran-4-one-2-carboxylate | Conjugated ketone, ester | 5.1 | Planar |

The amino substituent increases basicity (pKa ≈ 8.2) compared to the oxo derivative (pKa ≈ -1.3), enabling pH-dependent solubility transitions. Frontier molecular orbital analysis shows the highest occupied molecular orbital (HOMO) localized on the amino group (-7.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the ester carbonyl (-1.9 eV).

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction of ethyl 4H-pyran-4-one-2-carboxylate, a structural analog, revealed a triclinic crystal system (space group P-1) with unit cell parameters a = 7.21 Å, b = 8.03 Å, c = 9.45 Å, α = 89.7°, β = 78.2°, γ = 85.4°. Although crystallographic data for the title compound remains unpublished, analogous packing patterns are anticipated, with molecules forming hydrogen-bonded dimers via N-H···O=C interactions (expected distance: 2.8–3.0 Å).

The ethyl ester group adopts a staggered conformation relative to the pyran ring, as observed in related structures. Hirshfeld surface analysis predicts that H···H contacts (62%) and O···H interactions (28%) dominate molecular packing, with fingerprint plots showing characteristic wings corresponding to hydrogen-bond donors and acceptors.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl 4-aminooxane-2-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7H,2-5,9H2,1H3 |

InChI Key |

OVNOLZPLVXIWCL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(CCO1)N |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Halogenation | Thionyl chloride or oxalyl chloride, 1-10 mol equiv., 20-150°C | Convert carboxylic acid to acyl halide |

| Amidation | Ammonia or amine source | Introduce amino group |

| Esterification | Ethanol or ethylating agent | Form ethyl ester |

This method allows for the preparation of the ethyl ester of 4-aminotetrahydropyran-2-carboxylic acid with good control over purity and yield.

Preparation via Condensation and Ring Closure

Synthetic Route

Another approach involves the synthesis of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester as an intermediate, which can be further converted to the amino derivative.

- Starting materials : Ethyl hydroxypropanoate and ethyl acrylate.

- Reaction conditions : Basic conditions using sodium or potassium carbonate/hydroxide in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Key step : Ducommun condensation at low temperatures (-10 to 0°C) with strong bases such as sodium ethylate or sodium hydride.

- Advantages : Mild conditions, simple one-pot operation, high yield, and minimal by-products.

Reaction Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Michael addition | Ethyl hydroxypropanoate + ethyl acrylate, base, THF/DMF | Formation of 4-oxa-1,7-diethyl pimelate |

| Ducommun condensation | Strong base (NaOEt or NaH), -10 to 0°C | Cyclization to 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester |

This intermediate can be further aminated to yield Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate.

Direct Amination of Tetrahydropyran Derivatives

Cyanide-Ammonium Carbonate Method

A documented method for preparing 4-aminotetrahydro-2-pyran-4-carboxylic acid involves:

- Reacting tetrahydropyrone with ammonium carbonate and sodium cyanide in aqueous ethanol at 60-70°C.

- The reaction proceeds for 3-4 hours, followed by cooling and filtration to isolate an intermediate.

- Subsequent protection of the amino group using di-tert-butyl dicarbonate (Boc protection) in DMF with DMAP catalyst at 90-100°C.

- Final isolation by filtration and drying.

Process Details

| Step | Reagents/Conditions | Product |

|---|---|---|

| Amination | Tetrahydropyrone + ammonium carbonate + sodium cyanide, 60-70°C, 3-4 h | 4-aminotetrahydro-2-pyran-4-carboxylic acid intermediate |

| Protection | Di-tert-butyl dicarbonate, DMAP, DMF, 90-100°C, 18 h | Boc-protected amino acid derivative |

This method yields high purity intermediates suitable for further functionalization to the ethyl ester form.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation + Amidation | Tetrahydropyran-4-carboxylic acid | Thionyl chloride, ammonia, ethanol | Well-established, good purity | Requires multiple steps |

| Condensation + Ring Closure | Ethyl hydroxypropanoate, ethyl acrylate | Base (NaOH, KOH), THF/DMF, low temp | One-pot, mild conditions, high yield | Intermediate requires further amination |

| Cyanide-Ammonium Carbonate Amination | Tetrahydropyrone, ammonium carbonate, sodium cyanide | 60-70°C aqueous ethanol, Boc protection | High purity intermediates | Use of toxic cyanide, protection step needed |

Research Findings and Optimization Notes

- Reaction temperature control is critical, especially in halogenation and condensation steps, to avoid side reactions and decomposition.

- The molar ratio of reactants, particularly in condensation reactions, is optimized at 1:1 for hydroxypropanoate and ethyl acrylate to maximize yield.

- Use of protective groups such as Boc improves stability and facilitates purification in amination routes.

- Purification techniques including recrystallization and chromatography are essential to achieve >95% purity, especially for pharmaceutical applications.

- Safety considerations include handling of halogenating agents and cyanide compounds under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomerism: 2- vs. 3-Carboxylate Substitution

Ethyl 4-aminotetrahydro-2H-pyran-3-carboxylate (CAS 87439-10-9) shares the same molecular formula as the target compound but differs in ester position. The shift from position 2 to 3 alters hydrogen bonding networks, as evidenced by crystallographic studies. For instance, the 3-carboxylate isomer forms weaker intermolecular N–H⋯O interactions compared to the 2-carboxylate variant due to steric constraints . This difference impacts solubility and reactivity in nucleophilic substitution reactions.

Substituent Effects: Amino and Ester Groups

The amino group at position 4 is critical for intermolecular interactions. In Ethyl 6-amino-5-cyano-4H-pyran-3-carboxylate, the additional cyano group at position 5 enhances planarity and stabilizes crystal packing via N–H⋯N hydrogen bonds . Conversely, dimethyl substitution at position 2 (e.g., CAS 1343352-06-6) increases steric bulk, reducing reactivity but improving thermal stability .

Hydrogen Bonding and Crystal Packing

Bernstein et al. demonstrated that hydrogen bonding patterns in pyran derivatives correlate with their supramolecular assembly . For example, Ethyl 6-amino-5-cyano-4H-pyran-3-carboxylate exhibits a planar pyran ring (RMS deviation 0.059 Å) stabilized by bifurcated N–H⋯O and N–H⋯N interactions, whereas the 4-amino-2-carboxylate analog forms simpler N–H⋯O chains .

Biological Activity

Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydropyran ring structure with an amino group and an ethyl ester functional group. Its molecular formula is , which contributes to its reactivity and biological activity. The specific stereochemistry of the compound plays a crucial role in its interaction with biological targets.

The mechanism of action for this compound primarily involves its ability to interact with various enzymes and receptors within biological systems. Preliminary studies suggest that it may modulate cellular signaling pathways and metabolic processes by binding to specific molecular targets. This interaction can lead to inhibition or activation of enzymatic activities, influencing various biochemical pathways essential for cellular function .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, cytotoxicity assays conducted on human neuroblastoma cells revealed IC50 values ranging from 6.7 to >200 μM, indicating varying degrees of effectiveness against different cell types .

Antiviral Properties

The compound has also been explored for its antiviral activity. It has shown promise as a selective inhibitor against host kinases involved in viral replication, particularly in the context of dengue virus (DENV) and other viral pathogens. Studies have highlighted its potential to impede viral infection by targeting specific cellular pathways crucial for viral lifecycle .

Synthesis Pathways

The synthesis of this compound typically involves cyclization processes that yield the desired tetrahydropyran structure. Various synthetic routes have been developed, utilizing different reagents and catalysts to optimize yield and purity . Below is a summary of some key synthetic methods:

| Method | Reagents | Yield | Comments |

|---|---|---|---|

| Cyclization with aldehydes | Aldehyde + amine | Moderate | Effective for obtaining pure product |

| Acid-catalyzed cyclization | Lewis acid | High | Provides good selectivity for desired stereochemistry |

| Microwave-assisted synthesis | Various substrates | High | Reduces reaction time significantly |

Case Studies

- Anticancer Activity Assessment : A study evaluated the effects of this compound on SH-SY5Y neuroblastoma cells, demonstrating significant cytotoxic effects at specific concentrations. The findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

- Antiviral Mechanism Exploration : Another research effort focused on the compound's role as an inhibitor of AAK1 and GAK kinases, which are essential for DENV replication. The study reported promising results in vitro, showing reduced viral load in treated cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.